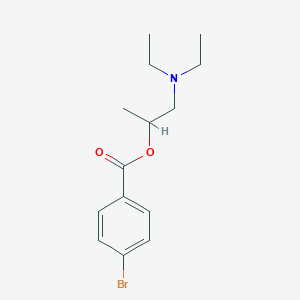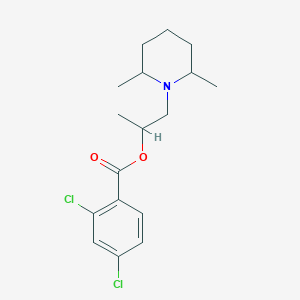
N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide, also known as CR8, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer therapy. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in cell cycle regulation.
Aplicaciones Científicas De Investigación
N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide has been extensively studied for its potential use in cancer therapy. CDKs are overexpressed in many types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide has been shown to inhibit the activity of CDK1, CDK2, and CDK9, making it a promising candidate for cancer treatment.
Mecanismo De Acción
N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide inhibits CDK activity by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its target proteins, which are critical for cell cycle progression. In addition, N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide has been shown to induce the degradation of CDK9, which is important for the transcription of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
In vitro studies have shown that N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide inhibits the proliferation of cancer cells and induces cell cycle arrest and apoptosis. In vivo studies have shown that N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide can inhibit tumor growth and prolong survival in animal models of cancer. However, the effects of N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide on normal cells and tissues have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide is a potent and selective inhibitor of CDKs, making it a valuable tool for studying the role of CDKs in cell cycle regulation and cancer. However, its use in lab experiments is limited by its solubility and stability, which can affect its potency and specificity.
Direcciones Futuras
Future research on N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide should focus on its potential use in combination therapy with other cancer drugs. In addition, the effects of N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide on normal cells and tissues should be further studied to determine its safety and efficacy as a cancer therapy. Finally, the development of more potent and selective CDK inhibitors based on the structure of N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide is an important area of future research.
Métodos De Síntesis
The synthesis of N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide involves a multi-step process that begins with the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-yl chloride. This intermediate is then reacted with 2,2-diphenylpropanoyl chloride in the presence of triethylamine to form N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide.
Propiedades
Fórmula molecular |
C20H17ClN2O |
|---|---|
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
N-(2-chloropyridin-3-yl)-2,2-diphenylpropanamide |
InChI |
InChI=1S/C20H17ClN2O/c1-20(15-9-4-2-5-10-15,16-11-6-3-7-12-16)19(24)23-17-13-8-14-22-18(17)21/h2-14H,1H3,(H,23,24) |
Clave InChI |
HOSDOHDQCKMGSC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(N=CC=C3)Cl |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294897.png)
![4-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294900.png)

![4-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294903.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)


![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)




![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)